L-Ribose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

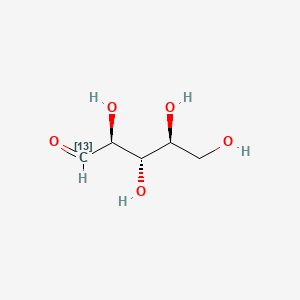

IUPAC Name |

(2S,3S,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1/i1+1 |

InChI Key |

PYMYPHUHKUWMLA-ONVQHORQSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to L-Ribose-13C: Structure, Properties, and Applications in Research

This technical guide provides a comprehensive overview of L-Ribose labeled with the stable isotope Carbon-13 (¹³C). It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for metabolic tracing, mechanistic studies, and the synthesis of novel therapeutic agents. This document details the chemical structure, physicochemical properties, and critical applications of L-Ribose-¹³C, supported by experimental methodologies and pathway visualizations.

Introduction

L-Ribose is a monosaccharide and an aldopentose, representing the unnatural enantiomer of the biologically ubiquitous D-Ribose.[1][2] While not commonly found in nature, L-Ribose and its derivatives are of significant interest in medicinal chemistry and biotechnology.[3][4] The incorporation of Carbon-13, a stable, non-radioactive isotope, into the L-Ribose scaffold creates a powerful tool for a range of advanced research applications.

Stable heavy isotopes are frequently incorporated into drug molecules, primarily serving as tracers for quantification during the drug development process.[5] L-Ribose-¹³C is particularly valuable as a starting material for the chemical synthesis of L-nucleoside analogues, a class of compounds investigated for their potent antiviral and anticancer activities. Furthermore, as a labeled metabolite, it enables precise tracking of metabolic pathways using techniques such as Stable Isotope-Resolved Metabolomics (SIRM) and ¹³C Metabolic Flux Analysis (¹³C-MFA).

Chemical Structure and Identification

L-Ribose-¹³C can be labeled at specific carbon positions or uniformly across its five-carbon backbone. The most common variant in metabolic studies is the fully labeled L-Ribose-¹³C₅. The structure exists in both a linear (aldehydo) form and a cyclic (furanose) form, which is predominant in solution.

Table 1: Chemical Identifiers of L-Ribose-¹³C Isotopologues

| Property | L-Ribose-¹³C₅ (Fully Labeled) | L-[1-¹³C]ribose (C1-Labeled) | Unlabeled L-Ribose |

| IUPAC Name | (3S,4R,5S)-5-(hydroxy(¹³C)methyl)(2,3,4,5-¹³C₄)oxolane-2,3,4-triol | (2S,3S,4S)-2,3,4,5-Tetrahydroxy-[1-¹³C]pentanal | (2S,3S,4S)-2,3,4,5-tetrahydroxypentanal |

| Synonyms | L-(+)-Ribose-¹³C₅ | L-ribose-1-¹³C | L-(+)-Ribose |

| CAS Number | 478506-32-0 | Not explicitly available; D-isomer is 70849-24-0 | 24259-59-4 |

| Molecular Formula | ¹³C₅H₁₀O₅ | ¹³CC₄H₁₀O₅ | C₅H₁₀O₅ |

| Molecular Weight | 155.09 g/mol | 151.12 g/mol | 150.13 g/mol |

| SMILES (Cyclic) | O[13CH2][13C@@H]1O--INVALID-LINK----INVALID-LINK--[13C@H]1O | OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1O | OC[C@@H]1OC(O)--INVALID-LINK--[C@H]1O |

| SMILES (Linear) | O=[13CH]--INVALID-LINK--O)O">13C@HO | C(--INVALID-LINK--O)O">C@@HO)O | C(--INVALID-LINK--O)O">C@@HO)O |

Physicochemical Properties

The physical and chemical properties of L-Ribose-¹³C are nearly identical to its unlabeled counterpart, with minor differences in mass-dependent properties.

Table 2: Physicochemical Properties of L-Ribose

| Property | Value / Description |

| Appearance | White crystalline powder or solid. |

| Melting Point | 81-82 °C (unlabeled). The melting point for D-Ribose-1-¹³C is reported as 88-92 °C. |

| Solubility | Highly soluble in water (e.g., 100 mg/mL). |

| Optical Rotation [α]D²⁰ | +19° to +21° (for unlabeled L-Ribose). |

| Purity (Chemical) | Typically ≥98% or ≥99%. |

| Purity (Isotopic) | Typically ≥99 atom % ¹³C for labeled positions. |

| Storage Conditions | Store at room temperature or 2-8°C, protected from light and moisture. |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. |

Synthesis and Production Overview

L-Ribose is a rare sugar that is not abundant in nature and must be produced synthetically. Production methods often start from more common sugars.

-

From L-Arabinose: A common route involves the enzymatic isomerization of L-arabinose to L-ribulose, followed by a second isomerization to yield L-ribose.

-

From D-Ribose: Chemical synthesis can be employed to convert readily available D-ribose into L-ribose by inverting the stereochemistry at key carbon centers.

-

From L-Arabinose Derivatives: A practical four-step chemical synthesis involves the Swern oxidation of a protected L-arabinose derivative, followed by a stereoselective reduction that inverts the C2-hydroxyl group.

The ¹³C label is typically introduced by using a labeled starting material or specific ¹³C-containing reagents during the synthesis process.

References

An In-depth Technical Guide to L-Ribose-13C Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Ribose-13C isotopic labeling, a powerful tool for elucidating metabolic pathways and for the synthesis of labeled L-nucleoside analogs used in drug development. While L-ribose is a rare sugar, its role as a precursor to antiviral and anticancer compounds makes understanding its metabolism and utilization critical.[1][2][3] Isotopic labeling with 13C allows for the precise tracking of the L-ribose carbon skeleton through various biochemical transformations using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5]

Synthesis of 13C-Labeled L-Ribose

The synthesis of 13C-labeled L-ribose is not as commonly documented as that of its D-enantiomer. However, a chemoenzymatic approach can be inferred from established methods for unlabeled L-ribose synthesis and general isotopic labeling techniques. A plausible synthetic route starts from a readily available 13C-labeled precursor, such as 13C-D-glucose. The key is the inversion of stereochemistry at specific carbon centers to transform the D-configuration to the L-configuration.

A patented method for synthesizing unlabeled L-ribose from D-ribose involves a six-step process with a reported overall yield of 39%. This process includes protection of the 5-hydroxyl group, reduction of the aldehyde, peracetylation, deprotection of the 5-hydroxyl, oxidation to an aldehyde, and final deacetylation. To produce 13C-labeled L-ribose, one would start with appropriately 13C-labeled D-ribose.

Alternatively, enzymatic and whole-cell biocatalytic methods are employed for the production of L-ribose from L-arabinose. The bioconversion of L-arabinose to L-ribose can be achieved using genetically engineered microorganisms. For example, a production of 6.0 g/L of L-ribose with a yield of 20% (w/w) has been reported in engineered Candida tropicalis.

Hypothetical Chemoenzymatic Synthesis Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of this compound, adapting known chemical synthesis routes for L-ribose.

Caption: Conceptual workflow for the chemical synthesis of 13C-labeled L-ribose from a 13C-labeled D-ribose precursor.

Metabolic Fate of this compound

Once introduced into a biological system, 13C-labeled L-ribose can be metabolized by specific enzymes. The metabolic pathway of L-ribose is distinct from that of the naturally abundant D-ribose, which enters the pentose phosphate pathway. L-ribose metabolism is primarily linked to the metabolism of other L-sugars, such as L-arabinose and L-ribulose.

Key enzymes in L-ribose metabolism include:

-

L-Ribose Isomerase: This enzyme catalyzes the reversible isomerization between L-ribose and L-ribulose.

-

Mannose-6-Phosphate Isomerase: Some of these enzymes have been shown to have activity on L-ribose, converting it to L-ribulose.

The 13C label from L-ribose would be expected to be incorporated into L-ribulose and potentially other downstream metabolites. The primary application of L-ribose is in the synthesis of L-nucleoside analogs, which are important antiviral and anticancer agents. In this context, the 13C-labeled L-ribose would be incorporated into the ribose moiety of these synthetic nucleosides.

Metabolic Pathway of this compound:

The following diagram illustrates the initial steps in the metabolism of this compound and its incorporation into L-nucleoside analogs.

Caption: Metabolic pathway of this compound, highlighting its isomerization and use in L-nucleoside synthesis.

Experimental Protocols

Detailed experimental protocols for the use of this compound are scarce in the literature. However, based on established methodologies for isotopic tracing, a general workflow can be outlined.

Cell Culture and Labeling

-

Cell Culture: Culture the cells of interest (e.g., mammalian cell lines, bacteria) in a suitable growth medium.

-

Labeling Medium: Prepare a medium where the standard carbon source (e.g., glucose) is replaced with a defined concentration of 13C-labeled L-ribose. The concentration and labeling duration will depend on the specific experimental goals and the metabolic activity of the cells.

-

Incubation: Incubate the cells in the labeling medium for a time course sufficient to achieve significant incorporation of the label into metabolites of interest.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity, typically by using cold methanol or other solvent mixtures.

-

Extraction: Extract metabolites using a suitable solvent system (e.g., methanol/water, chloroform/methanol/water) to separate polar and nonpolar metabolites.

-

Sample Preparation: Dry the extracts and reconstitute them in a solvent appropriate for the analytical method (e.g., D2O for NMR, water/acetonitrile for LC-MS).

Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)

-

MS-based Analysis: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect labeled metabolites. The mass shift corresponding to the number of incorporated 13C atoms allows for the determination of isotopic enrichment.

-

NMR-based Analysis: 1D and 2D NMR spectroscopy can provide detailed information about the specific positions of the 13C labels within a molecule, which is crucial for elucidating metabolic pathways.

Experimental Workflow for Metabolic Tracing:

The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.

References

- 1. 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for D-Ribose (HMDB0000283) [hmdb.ca]

An In-depth Technical Guide to the Biosynthesis of Nucleotides Using L-Ribose-13C Tracers: A Focus on L-Nucleoside Analog Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of nucleotides is a fundamental cellular process essential for DNA replication, RNA synthesis, and cellular metabolism. While D-ribose is the naturally occurring sugar moiety in canonical nucleotides, its enantiomer, L-ribose, serves as a crucial building block for the synthesis of L-nucleoside analogs. These analogs are a significant class of therapeutic agents, particularly in antiviral and anticancer drug development.[1][2][3] The incorporation of stable isotopes, such as Carbon-13 (13C), into L-ribose provides a powerful tool to trace its metabolic fate, elucidate mechanisms of action, and optimize the design of novel therapeutics. This technical guide details the core principles, experimental methodologies, and data interpretation for studying the biosynthesis of L-nucleoside analogs using L-Ribose-13C tracers.

Introduction: The Significance of L-Nucleoside Analogs

Nucleoside analogs are structurally similar to natural nucleosides and can interfere with nucleic acid synthesis and metabolism.[1] While D-nucleoside analogs have been a cornerstone of chemotherapy and antiviral therapy for decades, L-nucleoside analogs have emerged as a promising class of drugs with unique therapeutic advantages. Their unnatural stereochemistry often confers resistance to degradation by cellular enzymes, leading to improved pharmacokinetic profiles and reduced toxicity.[4] Prominent examples of L-nucleoside analog drugs include Telbivudine for Hepatitis B and Clevudine for Hepatitis B, both synthesized from L-ribose or its derivatives.

The study of L-nucleoside analog biosynthesis and mechanism of action is greatly enhanced by the use of 13C-labeled precursors. This compound allows for precise tracking of the sugar moiety as it is incorporated into the nucleoside analog and subsequently into viral or cellular DNA/RNA. This enables researchers to:

-

Confirm the metabolic activation (phosphorylation) pathway of the L-nucleoside analog.

-

Quantify the rate of incorporation into nucleic acids.

-

Elucidate the mechanism of action, such as chain termination of DNA synthesis.

-

Study the off-target effects and potential metabolic reprogramming induced by the drug candidate.

Biosynthesis of L-Nucleoside Analogs from L-Ribose

The synthesis of L-nucleoside analogs is a multi-step chemical process that begins with L-ribose. The general scheme involves the protection of hydroxyl groups on the L-ribose, coupling with a desired nucleobase (natural or modified), and subsequent deprotection and phosphorylation to yield the active drug form.

Caption: Workflow from synthesis to analysis of L-nucleoside-13C analogs.

Signaling Pathways and Logical Relationships

The mechanism of action of most nucleoside analogs involves their interaction with the cellular machinery for DNA and RNA synthesis. After being anabolized to the triphosphate form, they act as competitive inhibitors or alternative substrates for DNA/RNA polymerases. Incorporation of the L-nucleoside analog into a growing nucleic acid chain often leads to chain termination, thereby halting replication.

Diagram 3: Mechanism of Action of L-Nucleoside Analogs

References

The Enigmatic Fate of a Rare Sugar: An In-depth Technical Guide to Cellular Uptake and Metabolism of L-Ribose-¹³C

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribose, the unnatural enantiomer of the ubiquitous D-Ribose, is a molecule of significant interest in the pharmaceutical industry, primarily as a chiral precursor for the synthesis of L-nucleoside analogues with potent antiviral and anticancer properties.[1][2] Despite its therapeutic potential, the cellular mechanisms governing its uptake and subsequent metabolic fate remain largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding and proposes experimental frameworks for elucidating the cellular journey of L-Ribose, with a specific focus on the use of ¹³C-labeled L-Ribose (L-Ribose-¹³C) as a metabolic tracer. Drawing parallels from the well-established metabolism of D-Ribose and the enzymatic machinery known to interconvert related L-sugars, this document outlines potential metabolic pathways, details experimental protocols for tracing studies, and presents hypothetical quantitative data to guide future research in this intriguing area.

Introduction: The Significance of L-Ribose

While D-Ribose forms the backbone of essential biomolecules like RNA and ATP, L-Ribose is a rare sugar not typically found in natural biological systems.[3] Its primary importance lies in its role as a key building block for the chemical synthesis of L-nucleoside derivatives, which have demonstrated significant efficacy as antiviral and anticancer agents.[1][4] The biotechnological production of L-Ribose, often from the more readily available L-arabinose, has been a subject of intense research, with various enzymatic and microbial systems being developed to improve production yields. Understanding how cells interact with, absorb, and metabolize L-Ribose is a critical next step for optimizing its therapeutic applications and exploring its potential broader biological effects. The use of isotopically labeled L-Ribose, such as L-Ribose-¹³C, is an indispensable tool in these investigations, allowing for the precise tracking of its metabolic journey.

Cellular Uptake of L-Ribose: A Question of Transport

The entry of any sugar into a cell is mediated by specific transport proteins embedded in the cell membrane. While dedicated transporters for L-Ribose have not been explicitly identified in mammalian cells, it is plausible that it may be taken up by existing sugar transporters with broad substrate specificity. For instance, some glucose transporters (GLUTs) have been shown to mediate the uptake of D-Ribose.

Hypothesized Cellular Uptake Mechanism for L-Ribose

Caption: Hypothesized transporter-mediated uptake of L-Ribose-¹³C.

The Metabolic Puzzle: Potential Pathways for L-Ribose

Once inside the cell, the metabolic fate of L-Ribose is unknown. Based on the known enzymatic reactions involving related sugars, several hypothetical pathways can be proposed. A key enzyme in the metabolism of L-arabinose, a structurally similar L-pentose, is L-arabinose isomerase, which converts L-arabinose to L-ribulose. It is conceivable that an analogous enzymatic activity could act on L-Ribose.

3.1. Isomerization and Potential Entry into a Pentose Phosphate-like Pathway

One possibility is the isomerization of L-Ribose to L-Ribulose. L-Ribulose could then potentially be phosphorylated and enter a modified pentose phosphate pathway.

Hypothesized Metabolic Pathway of L-Ribose

Caption: Hypothesized initial steps of L-Ribose metabolism.

3.2. Direct Phosphorylation

Alternatively, L-Ribose could be directly phosphorylated by a kinase to form L-Ribose-5-phosphate. The fate of this metabolite would depend on the presence of enzymes capable of recognizing and processing L-enantiomers of sugar phosphates.

Experimental Protocols for Tracing L-Ribose-¹³C Metabolism

To investigate the cellular uptake and metabolism of L-Ribose, a series of experiments utilizing L-Ribose-¹³C as a tracer are necessary. The general workflow for such a study is outlined below.

Experimental Workflow for L-Ribose-¹³C Tracing

References

- 1. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ribose - Wikipedia [en.wikipedia.org]

- 4. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Ribose-13C in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of 13C-labeled L-Ribose (L-Ribose-13C) in biochemical research. L-Ribose, a rare sugar and an enantiomer of the naturally abundant D-Ribose, serves as a crucial chiral precursor in the synthesis of L-nucleoside analogues, a class of potent antiviral drugs. The incorporation of a stable 13C isotope into the L-Ribose backbone transforms it into a powerful tracer for elucidating metabolic pathways, quantifying enzymatic activity, and optimizing the production of therapeutic compounds. This guide details the core applications, presents quantitative data in a structured format, provides adaptable experimental protocols, and visualizes key pathways and workflows.

Core Applications of this compound

The primary applications of this compound stem from its role as a non-natural sugar, allowing researchers to trace metabolic pathways with minimal background interference from endogenous D-Ribose pools.

-

Tracing the Biocatalytic Production of L-Ribose: The enzymatic conversion of L-arabinose to L-ribose is a key industrial process.[1] this compound, or more commonly, L-Arabinose-13C, can be used to trace this two-step enzymatic reaction, which involves L-arabinose isomerase and L-ribose isomerase.[2][3] This allows for the precise measurement of reaction kinetics, equilibrium constants, and the identification of metabolic bottlenecks.[3][4]

-

Elucidating L-Nucleoside Analogue Synthesis: L-nucleosides are the cornerstone of many antiviral therapies. This compound is an invaluable tool for tracing the enzymatic or chemoenzymatic synthesis of these analogues. By tracking the incorporation of the 13C-labeled ribose moiety, researchers can dissect the mechanisms of nucleoside phosphorylases and other enzymes involved in the synthesis, as well as quantify product yield and identify side reactions.

-

Investigating L-Sugar Metabolism and Salvage Pathways: While mammalian cells primarily utilize D-sugars, the metabolism of L-sugars is an area of growing interest, particularly in the context of xenobiotics and gut microbiome activity. This compound can be used as a probe to investigate the existence and activity of L-sugar metabolic pathways, including potential salvage pathways that may parallel the known D-ribose salvage from uridine.

-

Metabolic Flux Analysis (MFA) of Engineered Microorganisms: Genetically engineered microorganisms are often used for the industrial production of L-ribose. This compound can be used in metabolic flux analysis studies to understand how the introduction of heterologous enzymes impacts the host's central carbon metabolism.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the enzymatic production of L-Ribose, which can be studied in greater detail using 13C-labeled substrates.

Table 1: Substrate Specificity of Isomerases in L-Ribose Production

| Enzyme | Source Organism | Substrate | Relative Activity (%) | Product |

| L-Arabinose Isomerase | Geobacillus thermodenitrificans | L-Arabinose | 100 | L-Ribulose |

| D-Galactose | 15 | D-Tagatose | ||

| Mannose-6-Phosphate Isomerase | Bacillus subtilis | L-Ribulose | 100 | L-Ribose |

| D-Xylulose | 85 | D-Xylose | ||

| D-Ribulose | 70 | D-Ribose |

Data compiled from multiple sources, relative activities are illustrative.

Table 2: Conversion Yields in L-Ribose Bioproduction

| Starting Substrate | Enzyme System | Organism/System | Conversion Yield (%) | Reference |

| L-Arabinose | L-Arabinose Isomerase & L-Ribose Isomerase | Candida tropicalis (engineered) | ~20 | |

| L-Arabinose | L-Arabinose Isomerase & Mannose-6-Phosphate Isomerase | Purified Enzymes (G. thermodenitrificans) | 23.6 | |

| L-Ribulose | Mannose-6-Phosphate Isomerase | Purified Enzyme (B. subtilis) | 71 |

Experimental Protocols

The following are detailed, adaptable protocols for key experiments utilizing this compound.

Protocol 1: 13C-Labeling to Monitor L-Ribose Production in Engineered E. coli

This protocol describes how to use [U-13C5]-L-Arabinose to trace the production of L-Ribose in an engineered E. coli strain expressing L-arabinose isomerase and L-ribose isomerase.

1. Strain Cultivation and Labeling: a. Prepare a minimal medium (e.g., M9) with a known concentration of [U-13C5]-L-Arabinose as the sole carbon source. b. Inoculate the medium with the engineered E. coli strain. c. Grow the culture at the optimal temperature (e.g., 37°C) with shaking. d. Collect cell-free supernatant samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).

2. Sample Preparation for LC-MS: a. Quench metabolic activity by rapidly cooling the supernatant samples. b. Remove any remaining cellular debris by centrifugation (10,000 x g for 5 minutes at 4°C). c. Dilute the supernatant in an appropriate solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

3. LC-MS Analysis: a. Use a liquid chromatography method capable of separating sugars (e.g., HILIC chromatography). b. Perform mass spectrometry in negative ion mode to detect the sugar molecules. c. Monitor the mass isotopologue distributions (MIDs) for L-arabinose (m/z for [U-13C5]-L-Arabinose), L-ribulose, and L-ribose.

4. Data Analysis: a. Correct the raw MID data for the natural abundance of 13C. b. Calculate the fractional labeling of L-ribulose and L-ribose over time to determine the rate of production. c. Use the steady-state fractional labeling to determine the equilibrium of the reactions.

Protocol 2: Tracing this compound into L-Nucleoside Analogues

This protocol outlines a method to trace the incorporation of [U-13C5]-L-Ribose into an L-nucleoside analogue using a purified nucleoside phosphorylase.

1. Enzymatic Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Add the following components to the buffer:

- [U-13C5]-L-Ribose-1-phosphate (can be synthesized from this compound)

- The desired nucleobase (e.g., a modified purine or pyrimidine)

- Purified nucleoside phosphorylase c. Incubate the reaction at the optimal temperature for the enzyme. d. Take aliquots at various time points and quench the reaction (e.g., by adding a strong acid or organic solvent).

2. Sample Preparation and Analysis: a. Remove the enzyme from the quenched reaction mixture (e.g., by protein precipitation or centrifugation). b. Analyze the reaction mixture using HPLC with UV detection to quantify the formation of the nucleoside product. c. For isotopic analysis, use LC-MS to confirm the incorporation of the 13C-labeled ribose moiety into the final nucleoside product by observing the expected mass shift.

3. Kinetic Analysis: a. Plot the concentration of the L-nucleoside analogue product over time to determine the initial reaction velocity. b. Vary the substrate concentrations to determine the kinetic parameters (Km and Vmax) of the enzyme for both the 13C-labeled L-ribose-1-phosphate and the nucleobase.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the application of this compound.

References

- 1. Biotechnological production of L-ribose from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Critical Step of Natural Abundance Correction in L-Ribose-13C Isotope Tracing Experiments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using 13C-labeled substrates is a powerful and indispensable technique in metabolic research and drug development.[1] By introducing molecules like L-Ribose with enriched 13C atoms, researchers can meticulously track their metabolic fate, elucidate complex biochemical pathways, and quantify metabolic fluxes.[1][2] L-Ribose, a key intermediate in the synthesis of L-nucleoside-based antiviral drugs, is of particular interest in pharmaceutical research.[3][4] However, the accurate interpretation of data from these experiments is critically dependent on a crucial data correction step: accounting for the natural abundance of stable isotopes.

The Theory Behind Natural Abundance Correction

The core principle of natural abundance correction is to mathematically distinguish between the 13C atoms intentionally introduced through the labeled L-Ribose tracer and those already present naturally in the metabolites of interest. The measured mass isotopomer distribution (MID) is a composite of both labeled and naturally abundant isotopes. The goal is to deconvolve this data to reveal the true extent of labeling from the experimental tracer.

Several methods have been developed for natural abundance correction, with the correction matrix method being a widely adopted algebraic approach. This method utilizes a correction matrix that accounts for the probability of a given labeled fraction contributing to a measured mass fraction due to the natural abundance of all elements in the molecule. The construction of this matrix requires the precise chemical formula of the metabolite and the known natural abundances of its constituent isotopes. More advanced algorithms can also account for the isotopic purity of the tracer and the mass resolution of the analytical instrument.

Quantitative Data: Natural Abundance of Relevant Isotopes

Accurate natural abundance correction relies on precise knowledge of the isotopic abundances of the elements constituting L-Ribose (C5H10O5) and its metabolites. The following table summarizes the natural abundances of the key stable isotopes of carbon and oxygen.

| Element | Isotope | Exact Mass (amu) | Natural Abundance (%) |

| Carbon | 12C | 12.000000 | 98.93 |

| 13C | 13.003355 | 1.07 | |

| Oxygen | 16O | 15.994915 | 99.757 |

| 17O | 16.999131 | 0.038 | |

| 18O | 17.999160 | 0.205 |

Data sourced from various publicly available databases on isotopic abundances.

Experimental Protocols

A typical 13C labeling experiment involves several key stages, from cell culture and sample preparation to mass spectrometry analysis. Adherence to rigorous protocols at each step is crucial for obtaining high-quality data amenable to accurate natural abundance correction.

Cell Culture and Isotope Labeling

-

Objective: To introduce the 13C-labeled L-Ribose tracer to the biological system under investigation.

-

Protocol:

-

Culture cells in a standard growth medium to the desired cell density.

-

Replace the standard medium with a medium containing the 13C-labeled L-Ribose at a defined concentration. The choice of labeling (e.g., uniformly labeled [U-13C5]L-Ribose or specifically labeled isotopomers) will depend on the experimental goals.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. This can range from minutes to hours, depending on the metabolic pathways of interest.

-

At the end of the incubation period, rapidly quench the metabolic activity to prevent further changes in metabolite levels. This is often achieved by flash-freezing the cells in liquid nitrogen.

-

Metabolite Extraction

-

Objective: To efficiently extract the intracellular metabolites for analysis.

-

Protocol:

-

Lyse the quenched cells using a suitable extraction solvent, typically a cold mixture of methanol, acetonitrile, and water.

-

Centrifuge the cell lysate to pellet the cellular debris.

-

Collect the supernatant containing the extracted metabolites.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Sample Preparation for Mass Spectrometry

-

Objective: To prepare the extracted metabolites for analysis by mass spectrometry.

-

Protocol:

-

Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method (e.g., liquid chromatography or gas chromatography).

-

For GC-MS analysis, a derivatization step is often necessary to increase the volatility of the metabolites.

-

Transfer the reconstituted sample to an appropriate autosampler vial.

-

Mass Spectrometry Analysis

-

Objective: To measure the mass isotopomer distributions of L-Ribose and its downstream metabolites.

-

Protocol:

-

Inject the prepared sample into the LC-MS or GC-MS system.

-

Separate the metabolites using an appropriate chromatographic method.

-

Detect the mass-to-charge ratio (m/z) and intensity of the different isotopologues of each metabolite. High-resolution mass spectrometry is often preferred to resolve different isotopologues.

-

Data Analysis Workflow

The raw data from the mass spectrometer requires several processing steps before meaningful biological interpretation.

Software tools such as AccuCor, IsoCor, and others are available to perform the natural abundance correction calculations. These programs take the raw MIDs and the chemical formulas of the metabolites as input and output the corrected MIDs, which represent the true incorporation of the 13C tracer.

L-Ribose Metabolic Pathway and its Significance

L-Ribose is not a common natural sugar but is a crucial precursor for the synthesis of L-nucleoside analogs, which are potent antiviral and anticancer drugs. Biotechnological production of L-ribose often involves the enzymatic conversion of L-arabinose to L-ribulose, followed by the isomerization of L-ribulose to L-ribose. Tracking the flow of 13C from a labeled precursor through this pathway is essential for optimizing production strains and understanding the underlying metabolism.

Conclusion

Accurate natural abundance correction is not merely a technical detail but a fundamental requirement for the reliable interpretation of stable isotope tracing experiments. For researchers working with 13C-labeled L-Ribose in the fields of metabolic engineering and drug development, a thorough understanding and correct implementation of these correction procedures are paramount. By carefully following established experimental protocols and employing appropriate data analysis workflows, scientists can unlock the full potential of 13C labeling to gain deep insights into cellular metabolism and accelerate the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untrodden Path: A Technical Guide to the Theoretical Basis of L-Ribose-13C in Fluxomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic flux analysis (MFA), the choice of isotopic tracer is paramount to unraveling the intricate network of cellular reactions. While 13C-labeled D-glucose and D-ribose have been the workhorses of fluxomics, shedding light on central carbon metabolism, the use of their non-natural enantiomer, L-ribose, presents a novel and largely unexplored frontier. This technical guide delves into the theoretical underpinnings of employing L-Ribose-13C as a metabolic tracer in fluxomics. As a xenobiotic sugar, L-ribose is not typically metabolized by mammalian cells, offering a unique tool to probe specific enzymatic activities, xenobiotic metabolism, and the metabolic fate of L-nucleoside antiviral drugs. This document will lay out the fundamental concepts, potential metabolic pathways, hypothetical experimental designs, and the prospective insights that this compound fluxomics could offer.

Core Concepts: Why this compound?

The central premise for using 13C-labeled L-ribose lies in its nature as a non-canonical metabolic substrate. Unlike D-ribose, which is readily phosphorylated by ribokinase and integrated into the pentose phosphate pathway (PPP) and nucleotide biosynthesis[1][2], L-ribose is not a substrate for most mammalian enzymes[3][4]. This inherent resistance to mainstream metabolism is not a limitation but rather the source of its potential as a specialized tracer.

The theoretical advantages of using this compound include:

-

Probing Xenobiotic and Novel Enzymatic Pathways: The metabolic fate of this compound would be dictated by enzymes with broad substrate specificity or those specifically involved in xenobiotic detoxification. This allows for the targeted investigation of these often less-characterized metabolic routes.

-

Tracing the Metabolism of L-Nucleoside Analogs: Many antiviral drugs are L-nucleoside analogs, containing an L-ribose or a related L-sugar moiety[5]. Understanding how the L-sugar component is metabolized is crucial for assessing the drug's efficacy, potential toxicity, and mechanisms of resistance. This compound can serve as a direct probe for these pathways.

-

Low Background Noise: Since endogenous metabolic pools are predominantly composed of D-sugars, the introduction of this compound would result in labeled metabolites that are distinct from the background of central carbon metabolism, simplifying tracer analysis.

Putative Metabolic Pathways of L-Ribose

While L-ribose is not a common metabolite, several potential enzymatic reactions could initiate its entry into cellular metabolism. These pathways are largely inferred from studies on related L-sugars like L-arabinose and the metabolism of L-nucleosides.

-

Isomerization to L-Ribulose: In some microorganisms, L-ribose isomerase can convert L-ribose to L-ribulose. If a cell possesses or is engineered to express such an enzyme, L-ribulose could be further metabolized.

-

Phosphorylation by a Non-specific Kinase: While D-ribokinase is specific for D-ribose, a kinase with broader substrate specificity might phosphorylate L-ribose to L-ribose-5-phosphate.

-

Reduction to Ribitol: Aldose reductases can reduce pentoses to their corresponding sugar alcohols. L-ribose could potentially be converted to ribitol.

A hypothetical metabolic network for L-ribose is depicted below.

Experimental Design for this compound Fluxomics

A typical fluxomics experiment using this compound would involve several key steps, outlined in the workflow below.

Detailed Methodologies

1. Synthesis of 13C-Labeled L-Ribose: The synthesis of isotopically labeled L-ribose is not commercially routine. A potential enzymatic approach could involve the use of an L-arabinose isomerase with broad substrate specificity, starting from a commercially available 13C-labeled L-arabinose.

2. Cell Culture and Labeling:

-

Cell System: The choice of cell system is critical. For studying xenobiotic metabolism, a relevant cell line (e.g., hepatocytes) would be appropriate. For investigating L-nucleoside drug metabolism, the target cells of the drug would be used.

-

Tracer Concentration: The concentration of this compound should be optimized to ensure sufficient uptake and labeling without causing toxicity.

-

Labeling Time: A time-course experiment is recommended to determine the time to reach isotopic steady state.

3. Metabolite Extraction and Analysis:

-

Extraction: A cold methanol/water/chloroform extraction is a standard method for quenching metabolism and extracting a broad range of metabolites.

-

Analytical Platform: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-suited for analyzing the labeling patterns of sugar phosphates and other polar metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization.

4. Data Analysis and Flux Calculation:

-

Isotopomer Distribution Vectors (IDVs): The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for metabolites of interest.

-

Metabolic Model: A detailed metabolic model that includes all known and hypothesized reactions involving L-ribose is constructed.

-

Flux Estimation: Software such as INCA or OpenFLUX can be used to estimate the metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted IDVs.

Potential Quantitative Data and Interpretation

The output of an this compound fluxomics study would be a quantitative flux map. Below is a hypothetical table summarizing potential flux data in a cell line engineered to express an L-arabinose isomerase that also acts on L-ribose.

| Reaction | Flux (relative to L-Ribose uptake) | Interpretation |

| L-Ribose Uptake | 100 | Rate of L-ribose transport into the cell. |

| L-Ribose -> L-Ribulose | 80 | High flux indicates efficient isomerization. |

| L-Ribulose -> L-Ribulose-5-P | 75 | Efficient phosphorylation of L-ribulose. |

| L-Ribulose-5-P -> D-Xylulose-5-P | 70 | High epimerase activity connecting to the PPP. |

| D-Xylulose-5-P -> PPP | 65 | Significant entry of carbon from L-ribose into central metabolism. |

| L-Ribose -> Excretion | 20 | A portion of L-ribose is not metabolized and is exported from the cell. |

Logical Relationships in Tracer Selection

The decision to use this compound over other tracers depends on the specific research question.

Conclusion

The use of this compound in fluxomics represents a paradigm shift from studying central carbon metabolism to interrogating specialized metabolic pathways. While still in its theoretical infancy, the principles outlined in this guide provide a solid foundation for researchers to begin exploring this exciting new area. The ability to trace the metabolic fate of a xenobiotic sugar with high precision opens up new avenues for drug development, toxicology, and our fundamental understanding of cellular metabolism's outer reaches. As analytical technologies continue to improve in sensitivity and resolution, the application of novel isotopic tracers like this compound will undoubtedly become an invaluable tool in the systems biology toolbox.

References

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. Residues of the ribose binding site are required for human ribokinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribose - Wikipedia [en.wikipedia.org]

- 4. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

L-Ribose-13C: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Ribose-13C, an isotopically labeled sugar crucial for various research and development applications. Understanding the stability profile of this compound is paramount for ensuring its purity, and integrity, and for the reliability of experimental outcomes. This document details quantitative stability data, outlines experimental protocols for stability assessment, and provides visual representations of key processes.

Core Stability Profile and Storage Recommendations

L-Ribose, and by extension its isotopically labeled form this compound, is susceptible to degradation, particularly in aqueous solutions. The stability of this compound is influenced by several factors including temperature, pH, and the presence of other substances.

General Storage Conditions

For routine use, this compound should be stored under conditions that minimize degradation. Based on information from various suppliers, the following general storage conditions are recommended.

Table 1: Recommended Storage Conditions for Solid this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage (up to 3 years). For shorter periods, 4°C (up to 2 years) or room temperature are also cited. | Lower temperatures reduce the rate of potential solid-state degradation reactions. |

| Light | Store away from light. | To prevent potential photo-degradation. |

| Moisture | Store in a dry environment, preferably in a desiccator. Keep containers tightly closed. | L-Ribose is hygroscopic and the presence of moisture can accelerate degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage. | To minimize oxidation. |

Stability in Solution

This compound is significantly less stable in solution compared to its solid form. The rate of degradation is highly dependent on the pH and temperature of the solution.

Table 2: Stability of Ribose in Aqueous Solutions at Various Temperatures and pH

| Temperature (°C) | pH | Half-life |

| 100 | 7.0 | 73 minutes |

| 40 | 7.0 | ~1.5 years (extrapolated) |

| 25 | 7.0 | ~19 years (extrapolated) |

| 0 | 7.0 | 44 years |

Data is based on studies of D-Ribose, which as an enantiomer, is expected to have the same chemical stability as L-Ribose in a non-chiral environment.

The presence of certain substances can also impact the stability of ribose in solution. For instance, borate has been shown to form complexes with ribose, which can protect it from degradation.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

This protocol is designed to be a general guideline and may require optimization based on the specific formulation and analytical methods available.

Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV/MS, CE)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

-

For solid-state studies, use the neat this compound powder.

-

-

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the this compound stock solution with an equal volume of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the this compound stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at room temperature for 2 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 0.5, 1, 2 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the this compound stock solution with an equal volume of 3% H₂O₂.

-

Incubate at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation (Solution):

-

Incubate the this compound stock solution at 80°C.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation (Solid State):

-

Place the solid this compound in a temperature-controlled oven at a temperature slightly below its melting point.

-

Monitor for any physical or chemical changes over time.

-

-

Photostability:

-

Expose the this compound stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be protected from light.

-

-

-

Sample Analysis:

-

Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating analytical method, such as HPLC with UV and/or mass spectrometric detection.

-

The method should be capable of separating the intact this compound from its degradation products.

-

Quantify the amount of this compound remaining and the amount of each degradation product formed.

-

Analytical Method Example: HPLC-MS

-

Column: A column suitable for carbohydrate analysis, such as an amino-based or a mixed-mode column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detector: A mass spectrometer to identify and quantify the parent compound and its degradation products based on their mass-to-charge ratio. The isotopic label will aid in distinguishing compound-related peaks from matrix effects.

-

Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

General Degradation Pathway of Ribose in Aqueous Solution

Caption: Simplified degradation pathways of ribose in aqueous solution.

Conclusion

The stability of this compound is a critical parameter that requires careful consideration during its storage and use in experimental settings. As a solid, it is relatively stable, especially when stored at low temperatures and protected from light and moisture. In solution, its stability is significantly reduced and is highly dependent on pH and temperature. The provided experimental protocol for a forced degradation study offers a framework for researchers to thoroughly assess the stability of their this compound material and to identify any potential degradation products that may interfere with their studies. Proper handling and storage, informed by a comprehensive understanding of its stability, will ensure the continued integrity and utility of this important research tool.

An In-Depth Technical Guide to Stable Isotope Tracers in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis strategies for utilizing stable isotope tracers in metabolomics. By tracing the metabolic fate of isotopically labeled compounds, researchers can gain unprecedented insights into the dynamic nature of metabolic networks, elucidate disease mechanisms, and accelerate drug discovery and development.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful analytical technique that employs non-radioactive isotopes to track the movement of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of biological systems, including human studies. The most commonly used stable isotopes in metabolomics are carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1]

The fundamental principle involves introducing a substrate (e.g., glucose, glutamine) enriched with a heavy isotope into a biological system.[2] Cells and organisms metabolize this labeled substrate, incorporating the heavy atoms into downstream metabolites.[2] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the mass shifts in these metabolites can be detected and quantified, revealing the activity of specific metabolic pathways.[1]

Key Concepts:

-

Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose with all carbons as ¹²C is the M+0 isotopologue, while glucose with one ¹³C is the M+1 isotopologue.

-

Mass Isotopologue Distribution (MID): The fractional abundance of all isotopologues of a given metabolite. MID provides a quantitative measure of the contribution of a labeled tracer to a metabolite pool.

-

Metabolic Flux: The rate of turnover of molecules through a metabolic pathway. Stable isotope tracing is a key method for quantifying metabolic fluxes, providing a dynamic view of cellular metabolism.

Experimental Design and Workflow

A typical stable isotope tracing experiment follows a well-defined workflow, from the initial experimental setup to the final data analysis. Careful consideration at each step is crucial for obtaining high-quality, interpretable data.

Detailed Experimental Protocols

In Vitro Cell Culture Labeling

This protocol describes the general procedure for labeling adherent mammalian cells with a ¹³C-labeled glucose tracer.

Materials:

-

Cells of interest

-

Standard growth medium

-

Glucose-free base medium (e.g., DMEM, RPMI-1640)

-

[U-¹³C₆]-Glucose

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Sterile water and filtration units (0.22 µm)

Procedure:

-

Media Preparation:

-

Prepare a concentrated stock solution of [U-¹³C₆]-glucose in sterile water and sterile-filter it.

-

Prepare the labeling medium by supplementing glucose-free base medium with dFBS (typically 10%), the [U-¹³C₆]-glucose stock to the desired final concentration (e.g., 25 mM), and other necessary supplements like glutamine and antibiotics.

-

Sterile-filter the complete labeling medium.

-

-

Cell Seeding and Growth:

-

Seed cells in the desired culture plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Culture cells in their standard growth medium until they reach the desired confluency (typically 70-80%).

-

-

Initiation of Labeling:

-

Aspirate the standard growth medium.

-

Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

-

Incubation:

-

Incubate the cells for the desired duration. The time required to reach isotopic steady-state varies for different pathways; glycolysis intermediates can reach a steady state in minutes, while the TCA cycle may take hours.

-

Metabolite Quenching and Extraction

Rapidly halting metabolic activity (quenching) is critical to preserve the in vivo metabolic state of the cells.

Procedure:

-

Quenching:

-

Place the culture plate on dry ice to cool it rapidly.

-

Aspirate the labeling medium.

-

Immediately add a sufficient volume of ice-cold quenching/extraction solvent, typically 80% methanol (-80°C), to cover the cells.

-

-

Metabolite Extraction:

-

Use a cell scraper to detach the cells into the cold methanol.

-

Transfer the cell lysate and methanol mixture to a microcentrifuge tube.

-

Vortex the tube vigorously to ensure complete cell lysis.

-

Incubate at -80°C for at least 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant containing the extracted metabolites to a new tube.

-

Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

-

LC-MS Analysis

Liquid chromatography-mass spectrometry is a widely used platform for analyzing labeled metabolites due to its high sensitivity and resolution.

Typical LC-MS Parameters for Central Carbon Metabolites:

| Parameter | Setting |

| Liquid Chromatography | |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) column |

| Mobile Phase A | Water with 10 mM ammonium acetate and 0.1% formic acid |

| Mobile Phase B | 95% Acetonitrile with 5% water, 10 mM ammonium acetate, and 0.1% formic acid |

| Gradient | A time-programmed gradient from high to low organic content |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Scan Mode | Full scan or Selected Reaction Monitoring (SRM) |

| Mass Range | m/z 70 - 1000 |

| Resolution | High resolution (>60,000) is recommended to resolve isotopologues |

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data is typically corrected for the natural abundance of heavy isotopes.

Quantitative Data Summary

The following tables present representative data from a [U-¹³C₆]-glucose tracing experiment in cancer cells, showing the fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle.

Table 1: Fractional Enrichment of Glycolytic Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Glucose-6-phosphate | 0.10 | 0.01 | 0.02 | 0.05 | 0.12 | 0.10 | 0.60 |

| Fructose-1,6-bisphosphate | 0.12 | 0.01 | 0.03 | 0.06 | 0.13 | 0.11 | 0.54 |

| 3-Phosphoglycerate | 0.25 | 0.03 | 0.10 | 0.62 | - | - | - |

| Pyruvate | 0.30 | 0.02 | 0.08 | 0.60 | - | - | - |

| Lactate | 0.35 | 0.03 | 0.07 | 0.55 | - | - | - |

Data is hypothetical and for illustrative purposes. M+n represents the isotopologue with 'n' ¹³C atoms.

Table 2: Mass Isotopologue Distribution of TCA Cycle Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Citrate | 0.40 | 0.05 | 0.35 | 0.08 | 0.10 | 0.01 | 0.01 |

| α-Ketoglutarate | 0.45 | 0.06 | 0.30 | 0.07 | 0.12 | 0.00 | - |

| Succinate | 0.50 | 0.04 | 0.28 | 0.06 | 0.12 | - | - |

| Malate | 0.48 | 0.05 | 0.32 | 0.05 | 0.10 | - | - |

| Aspartate | 0.55 | 0.03 | 0.25 | 0.04 | 0.13 | - | - |

Data is hypothetical and for illustrative purposes.

Data Analysis Software

Several software packages are available for processing and analyzing stable isotope tracing data. These tools aid in peak integration, correction for natural isotope abundance, calculation of MIDs, and metabolic flux analysis.

-

El-Maven: An open-source software for visualizing and processing metabolomics data, including stable isotope tracing data.

-

PollyPhi: A cloud-based platform for analyzing and visualizing isotopic labeling data.

-

FiatFlux: A MATLAB-based tool for metabolic flux analysis from ¹³C-labeling experiments.

-

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software for isotopomer-based metabolic flux analysis.

Visualization of Metabolic Pathways

Visualizing the flow of labeled atoms through metabolic pathways is essential for interpreting the experimental results. The following diagrams, created using the DOT language, illustrate the fate of ¹³C atoms from [U-¹³C₆]-glucose through glycolysis and the TCA cycle.

Carbon Flow in Glycolysis

References

The Sentinel of Cellular Economy: A Technical Guide to L-Ribose-13C in Nucleotide Salvage Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nucleotide Salvage Pathway and the Role of Isotopic Tracers

In the intricate metabolic landscape of the cell, the synthesis of nucleotides—the fundamental building blocks of DNA and RNA—is paramount for survival, proliferation, and faithful genetic inheritance. Cells employ two primary strategies for nucleotide production: de novo synthesis, an energy-intensive process that builds nucleotides from simple precursors, and the nucleotide salvage pathway, a highly efficient recycling system that reclaims pre-existing nucleobases and nucleosides from the degradation of nucleic acids.[1][2] This latter pathway is a cornerstone of cellular resource management, proving critical in tissues with limited de novo synthetic capacity and in states of metabolic stress.

The study of nucleotide salvage pathways has profound implications for drug development, particularly in oncology and virology, where targeting these pathways can selectively inhibit the proliferation of cancer cells or viral replication.[1] To dissect the complex dynamics of these pathways, researchers are increasingly turning to stable isotope tracing, a powerful technique that utilizes isotopically labeled molecules to track the metabolic fate of atoms through biochemical reactions.[3][4]

L-Ribose, a stereoisomer of the naturally occurring D-ribose, serves as a valuable tool in this context. While not a primary metabolite in most organisms, L-nucleoside analogues derived from L-ribose are potent antiviral and anticancer agents. By employing 13C-labeled L-Ribose (L-Ribose-13C), researchers can introduce a traceable carbon source into cells and monitor its incorporation into various metabolites. This allows for the precise quantification of metabolic fluxes through the nucleotide salvage and interconnected pathways, offering a window into the cell's metabolic reprogramming in disease states and in response to therapeutic interventions.

This technical guide provides an in-depth overview of the application of this compound for studying nucleotide salvage pathways. It details experimental protocols, data presentation strategies, and visual representations of the core metabolic and experimental workflows.

Quantitative Data Presentation: Mass Isotopologue Distribution

The primary quantitative data generated from this compound tracing experiments is the mass isotopologue distribution (MID) of key metabolites. An isotopologue is a molecule that differs only in its isotopic composition. By measuring the relative abundance of each isotopologue of a metabolite using mass spectrometry, we can determine the extent to which the 13C label from this compound has been incorporated.

The table below presents a representative dataset illustrating the expected MID for key purine and pyrimidine nucleotides following incubation of a cancer cell line with L-Ribose-5-13C5. In this hypothetical experiment, the salvage pathway is expected to incorporate the entire five-carbon ribose moiety, resulting in a significant M+5 peak for the salvaged nucleotides.

| Metabolite | Isotopologue | Control (Unlabeled) | L-Ribose-5-13C5 Treated |

| Purine Nucleotides | |||

| Adenosine Monophosphate (AMP) | M+0 | 99.1% | 45.2% |

| M+1 | 0.8% | 1.5% | |

| M+2 | 0.1% | 0.3% | |

| M+3 | <0.1% | 0.5% | |

| M+4 | <0.1% | 2.5% | |

| M+5 | <0.1% | 50.0% | |

| Guanosine Monophosphate (GMP) | M+0 | 99.2% | 48.9% |

| M+1 | 0.7% | 1.2% | |

| M+2 | 0.1% | 0.4% | |

| M+3 | <0.1% | 0.6% | |

| M+4 | <0.1% | 2.1% | |

| M+5 | <0.1% | 46.8% | |

| Pyrimidine Nucleotides | |||

| Uridine Monophosphate (UMP) | M+0 | 99.0% | 55.7% |

| M+1 | 0.9% | 1.8% | |

| M+2 | 0.1% | 0.5% | |

| M+3 | <0.1% | 0.3% | |

| M+4 | <0.1% | 1.7% | |

| M+5 | <0.1% | 40.0% | |

| Cytidine Monophosphate (CMP) | M+0 | 99.1% | 58.3% |

| M+1 | 0.8% | 1.5% | |

| M+2 | 0.1% | 0.4% | |

| M+3 | <0.1% | 0.2% | |

| M+4 | <0.1% | 1.6% | |

| M+5 | <0.1% | 38.0% |

Data Interpretation: The significant increase in the M+5 isotopologues for AMP, GMP, UMP, and CMP in the L-Ribose-5-13C5 treated cells strongly indicates active nucleotide salvage. The M+0 fraction represents the proportion of the nucleotide pool synthesized from unlabeled endogenous sources. The smaller M+1 to M+4 peaks may arise from the natural abundance of 13C or from the incorporation of labeled carbons through other metabolic pathways that may intersect with nucleotide synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a stable isotope tracing experiment using this compound to investigate nucleotide salvage pathways in cultured mammalian cells.

Protocol 1: Cell Culture and this compound Labeling

Objective: To label cultured cells with this compound to trace its incorporation into the nucleotide pool.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free cell culture medium

-

This compound (e.g., L-Ribose-1-13C, L-Ribose-5-13C5)

-

6-well or 10-cm cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells of interest in 6-well plates or 10-cm dishes at a density that will allow them to reach 70-80% confluency at the time of labeling.

-

Cell Growth: Culture the cells in their standard growth medium at 37°C in a humidified incubator with 5% CO2. Ensure the cells are healthy and in the exponential growth phase before initiating the labeling experiment.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of this compound in sterile, deionized water. The concentration of the stock solution will depend on the desired final concentration in the medium.

-

Prepare the labeling medium by supplementing glucose-free basal medium with the this compound stock solution to the desired final concentration (a starting range of 5-10 mM is recommended). Also supplement with dialyzed FBS and other necessary components.

-

-

Labeling:

-

Aspirate the standard growth medium from the cultured cells.

-

Gently wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled metabolites.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for the desired labeling period. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to monitor the dynamic incorporation of the 13C label.

-

Protocol 2: Metabolite Extraction

Objective: To quench cellular metabolism and extract intracellular metabolites for mass spectrometry analysis.

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold 0.9% NaCl solution

-

-80°C 80% Methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

Procedure:

-

Quenching Metabolism: At the end of the labeling period, place the culture vessel on ice to rapidly halt metabolic activity.

-

Washing: Aspirate the labeling medium and quickly wash the cells twice with ice-cold 0.9% NaCl solution.

-

Extraction:

-

Add a sufficient volume of -80°C 80% methanol to the cells (e.g., 1 mL for a well in a 6-well plate).

-

Use a cell scraper to detach the cells in the presence of the cold methanol.

-

-

Cell Lysis and Protein Precipitation:

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute to ensure complete cell lysis.

-

Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

-

-

Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Storage: The metabolite extracts can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

Objective: To separate and quantify 13C-labeled nucleotides using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Metabolite extracts from Protocol 2

-

Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Appropriate LC column for polar metabolite separation (e.g., HILIC)

-

Mobile phases (e.g., acetonitrile, ammonium acetate)

Procedure:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent compatible with the LC-MS system.

-

LC Separation: Inject the reconstituted samples into the LC-MS system. Separate the nucleotides using a gradient of mobile phases optimized for polar metabolites.

-

MS Detection: Operate the mass spectrometer in negative ion mode to detect the nucleotides. Acquire full scan data over a mass range that includes the expected unlabeled and labeled masses of the target nucleotides.

-

Data Analysis:

-

Identify the peaks corresponding to the target nucleotides based on their retention time and accurate mass.

-

Determine the mass isotopologue distribution (MID) for each nucleotide by integrating the peak areas of the M+0, M+1, M+2, etc., isotopologues.

-

Correct the raw MID data for the natural abundance of 13C.

-

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: Overview of Purine and Pyrimidine Salvage Pathways.

Experimental Workflow

Caption: Experimental Workflow for this compound Tracing.

Conclusion

This compound is a powerful and versatile tool for the in-depth investigation of nucleotide salvage pathways. By providing a distinct isotopic signature, it enables the precise quantification of metabolic fluxes and the elucidation of metabolic reprogramming in various physiological and pathological contexts. The methodologies and data interpretation frameworks presented in this guide offer a robust foundation for researchers and drug development professionals to leverage this technology. The insights gained from such studies will undoubtedly accelerate the discovery of novel therapeutic strategies targeting the intricate network of nucleotide metabolism.

References

- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of L-Ribose-¹³C in Cancer Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the potential application of ¹³C-labeled L-Ribose (L-Ribose-¹³C) as a novel tracer for investigating cancer metabolism. Given the nascent stage of research in this specific area, this guide synthesizes established principles of stable isotope-resolved metabolomics (SIRM), known alterations in pentose metabolism in cancer, and hypothetical experimental frameworks to lay the groundwork for future studies.

Introduction: The Warburg Effect and Beyond

Cancer cell metabolism is characterized by profound reprogramming to support continuous growth, proliferation, and survival. The most well-known alteration is the Warburg effect, where cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] This metabolic shift is not merely an inefficient way to produce ATP but is thought to facilitate the synthesis of essential macromolecules, including nucleotides, lipids, and amino acids, which are critical for building new cells.[1]

The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that plays a central role in this anabolic phenotype. It provides two key precursors: NADPH, which is essential for reductive biosynthesis and maintaining redox homeostasis, and ribose-5-phosphate, the backbone of nucleotides for DNA and RNA synthesis.[1][2] Given the high demand for nucleotides in rapidly dividing cancer cells, the regulation of ribose synthesis is a critical aspect of cancer metabolism and a potential target for therapeutic intervention.[3]

Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), have become indispensable tools for elucidating the intricate metabolic networks of cancer cells. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the fate of the labeled carbon atoms through various metabolic pathways, providing a dynamic view of cellular metabolism that goes beyond static metabolite concentrations. While ¹³C-labeled D-glucose and D-ribose are commonly used tracers, the potential of their stereoisomers, such as L-ribose, remains largely unexplored. L-ribose is a rare sugar, and its metabolic fate in cancer cells is not well understood. This guide explores the preliminary considerations and potential methodologies for using L-Ribose-¹³C as a novel probe in cancer metabolism research.

Synthesis of Isotopically Labeled Sugars

A common strategy for producing ¹³C-labeled D-ribose involves a chemi-enzymic approach. These methods can introduce one or more ¹³C labels into the D-ribose molecule, creating various isotopomers that can be used to probe different aspects of its metabolism. The synthesis of L-ribose itself can be achieved from D-ribose through a series of chemical reactions involving stereoconversion. One reported method involves a radical reaction that not only transforms the configuration from D- to L-form but also achieves deoxygenation at the C(2) position to produce 2-deoxy-L-ribose. A hypothetical synthesis of L-Ribose-¹³C would likely involve adapting these stereoconversion techniques to a ¹³C-labeled D-ribose precursor.

Another versatile approach for ¹³C labeling involves starting with elemental ¹³C carbon. This can be used to generate ¹³C₂-acetylene, a universal building block for a wide range of organic molecules, including sugars.

Potential Metabolic Fates of L-Ribose in Cancer Cells

The metabolic fate of L-ribose in cancer cells is currently unknown. However, based on the metabolism of other rare sugars and the known enzymatic machinery in cells, several hypotheses can be proposed.

-

Phosphorylation and Entry into the Pentose Phosphate Pathway: L-ribose may be phosphorylated by a non-specific kinase to form L-ribose-5-phosphate. This could potentially enter the non-oxidative branch of the PPP, where it could be converted to other sugar phosphates and ultimately contribute to glycolysis or the synthesis of D-ribose-5-phosphate.

-

Reduction to L-Ribitol: L-ribose could be reduced to its corresponding sugar alcohol, L-ribitol, by an aldose reductase.

-

Excretion: If L-ribose is not a substrate for cellular enzymes, it may be largely un-metabolized and excreted from the cells.

-

Inhibition of Glycolysis: Some rare sugars, such as L-sorbose, have been shown to exert anti-tumor activity by impairing glucose metabolism. L-sorbose is taken up by the GLUT5 transporter and phosphorylated, and the resulting L-sorbose-1-phosphate inhibits hexokinase, a key glycolytic enzyme. It is plausible that L-ribose could have a similar inhibitory effect on key metabolic enzymes.

Tracing the ¹³C label from L-Ribose-¹³C would be essential to test these hypotheses and elucidate the actual metabolic pathways involved.

Experimental Protocols for ¹³C Metabolic Tracer Studies

The following sections outline detailed methodologies for conducting ¹³C tracer studies using L-Ribose-¹³C in cancer cell lines.

Cell Culture and Isotope Labeling

-

Cell Line Selection: Choose a panel of cancer cell lines with varying metabolic phenotypes (e.g., highly glycolytic vs. oxidative).

-

Culture Medium: Culture cells in a defined medium, such as DMEM or RPMI-1640, with a known concentration of glucose and other nutrients. For the labeling experiment, replace the standard medium with a medium containing L-Ribose-¹³C at a specific concentration (e.g., 1-5 mM). The L-Ribose-¹³C should be of high isotopic purity.

-

Time-Course Experiment: Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to monitor the uptake of L-Ribose-¹³C and the incorporation of the ¹³C label into downstream metabolites.

-

Cell Harvesting and Metabolite Extraction: At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, and scrape the cells. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

Analytical Methods: LC-MS/MS for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying isotopologues of metabolites.

-

Chromatography: Separate the extracted metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

-